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Compound of Interest

Compound Name: 5-Bromobenzo[dJoxazole

Cat. No.: B144829

The benzoxazole core is a quintessential "privileged structure" in medicinal chemistry, a
distinction earned by its repeated appearance in a multitude of biologically active compounds.
[1] This heterocyclic motif, consisting of a benzene ring fused to an oxazole ring, imparts a
rigid, planar conformation that is sterically and electronically favorable for binding to a diverse
array of biological targets. Its unique physicochemical properties often lead to enhanced
pharmacokinetic profiles and potent pharmacological effects.[2]

Within this esteemed class of compounds, 5-Bromobenzo[d]oxazole emerges as a
particularly valuable building block for researchers, scientists, and drug development
professionals. The strategic placement of a bromine atom at the 5-position provides a versatile
synthetic handle, unlocking a vast chemical space for derivatization through modern cross-
coupling reactions. This guide offers a senior application scientist's perspective on the core
tenets of 5-Bromobenzo[d]oxazole, from its fundamental structure and nomenclature to its
synthesis, reactivity, and critical role in the development of next-generation therapeutics.

Part 1: Core Structure and Physicochemical Identity

A precise understanding of a molecule's structure and properties is the bedrock of its
application. 5-Bromobenzo[d]oxazole is an aromatic heterocyclic compound whose identity is
defined by its specific atomic arrangement and resulting chemical characteristics.

Nomenclature and Structural Elucidation
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The systematic IUPAC name for this compound is 5-bromo-1,3-benzoxazole. It is also
commonly referred to by synonyms such as 5-Bromobenzoxazole.[3] The numbering of the
fused ring system begins at the oxygen atom and proceeds around the ring, placing the
nitrogen at position 3. The bromine substituent is located on the benzene ring at position 5.

Click to download full resolution via product page
Caption: Structure of 5-Bromobenzo[d]oxazole with IUPAC numbering.

Physicochemical Data Summary

Quantitative data provides a snapshot of the compound's physical behavior and identity. The
key properties of 5-Bromobenzo[d]oxazole are summarized below.
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Property Value Source
Molecular Formula C7HaBrNO [3][4]
Molecular Weight 198.02 g/mol [3]

CAS Number 132244-31-6 [31[4]
Melting Point 38-40 °C [4]
Boiling Point 251.2 £ 13.0 °C (Predicted) [4]
Appearance Solid

pKa -0.85 + 0.10 (Predicted) [4]

Part 2: Synthesis and Mechanistic Insights

The synthesis of the benzoxazole core is a well-established process in organic chemistry, most
commonly achieved through the condensation of an o-aminophenol with a suitable one-carbon
electrophile. The production of 5-Bromobenzo[d]oxazole leverages this classic
transformation, starting from a commercially available brominated precursor.

Experimental Protocol: Synthesis from 2-Amino-4-
bromophenol

This protocol describes a standard, reliable method for the laboratory-scale synthesis of 5-
Bromobenzo[d]oxazole. The self-validating nature of this protocol lies in the predictable
reaction mechanism and the distinct physical properties of the product, which allow for
straightforward characterization and purity assessment.

Objective: To synthesize 5-Bromobenzo[d]oxazole via the cyclocondensation of 2-amino-4-
bromophenol and triethyl orthoformate.

Materials:
e 2-Amino-4-bromophenol

 Triethyl orthoformate
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e Hydrochloric acid (HCI) as catalyst

« Ethanol (solvent)

e Sodium bicarbonate (for neutralization)
o Ethyl acetate (for extraction)

e Magnesium sulfate (for drying)
Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0
equivalent of 2-amino-4-bromophenol in ethanol.

o Reagent Addition: Add 1.2 equivalents of triethyl orthoformate to the solution. Add a catalytic
amount of concentrated HCI (2-3 drops).

o Causality Note: Triethyl orthoformate serves as the source for the C2 carbon of the oxazole
ring. The acid catalyst is crucial for protonating the orthoformate, generating a more reactive
electrophile that is readily attacked by the amino group of the aminophenol.

¢ Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

e Workup and Neutralization: After completion, cool the mixture to room temperature. Slowly
add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until
effervescence ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl
acetate (3x).

o Causality Note: The product is significantly more soluble in organic solvents like ethyl acetate
than in the aqueous ethanol/bicarbonate mixture, allowing for efficient separation.

e Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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« Purification: The resulting crude product can be purified by column chromatography on silica
gel or by recrystallization to yield pure 5-Bromobenzo[d]oxazole.

Reactants:
2-Amino-4-bromophenol
Triethyl Orthoformate

Step 1: Dissolve in Ethanol
Add HCI Catalyst
Heat
Step 2: Reflux (3-4h)
Cyclocondensation Occurs
eaction Complete

Step 3: Cool & Neutralize
(ag. NaHCO:3)

Step 4: Extract with
Ethyl Acetate

Step 5: Dry, Concentrate
& Purify (Chromatography)

Final Product:
5-Bromobenzo[d]oxazole

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 5-Bromobenzo[d]oxazole.
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Part 3: Reactivity and Strategic Derivatization

The synthetic utility of 5-Bromobenzo[d]oxazole is primarily dictated by the reactivity of its
bromine substituent. This halogen atom serves as a linchpin for introducing molecular
complexity through palladium-catalyzed cross-coupling reactions, a cornerstone of modern
drug discovery.

The Power of the 5-Bromo Group

The C-Br bond at the 5-position is an ideal site for reactions such as Suzuki, Stille, Heck,
Sonogashira, and Buchwald-Hartwig amination. The electron-withdrawing nature of the fused
oxazole ring can influence the reactivity of the C-Br bond, making it amenable to oxidative
addition to a Pd(0) catalyst, the crucial first step in these catalytic cycles.[5]

e Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the
introduction of aryl, heteroaryl, or alkyl groups. This is a field-proven method for rapidly
building libraries of analogs to explore structure-activity relationships (SAR).

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. The resulting
alkynes are themselves versatile intermediates for further functionalization.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the
installation of a wide range of substituted amino groups, which are critical functionalities for
modulating solubility, polarity, and target engagement.

The ability to selectively and efficiently modify this position allows chemists to fine-tune the
steric and electronic properties of the molecule, optimizing it for a specific biological target.

Part 4: Applications in Drug Discovery and
Development

The 5-Bromobenzo[d]oxazole scaffold is not merely a synthetic curiosity; it is a validated
starting point for potent therapeutic agents across multiple disease areas. Its derivatives have
shown promise as anticancer agents, antimicrobials, and immunomodulators.[1][6][7]
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Case Study: Benzoxazoles as Immune Checkpoint
Inhibitors

A frontier in cancer therapy is the development of small-molecule immune checkpoint inhibitors.
The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation; tumors exploit this
pathway to evade immune destruction. Small molecules that disrupt the PD-1/PD-L1 interaction
can restore anti-tumor immunity.

Recently, benzo[d]oxazole derivatives have been identified as novel dual inhibitors targeting
both the PD-1/PD-L1 and VISTA pathways, another important immune checkpoint.[8] A
hypothetical drug candidate derived from 5-Bromobenzo[d]oxazole could be synthesized via
a Suzuki coupling to append a functional group (R) that enhances binding to the PD-L1 protein
dimer interface.

Tumor Cell / APC T-Cell

Benzoxazole Inhibits

Inhibitor

T-Cell Activation

Click to download full resolution via product page
Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by a benzoxazole derivative.

This strategy showcases the direct translation from a simple building block to a complex,
potentially life-saving therapeutic. The 5-bromo position provides the essential anchor point for
the synthetic transformations needed to achieve this goal.

Conclusion

5-Bromobenzo[d]oxazole represents a confluence of desirable attributes for the modern
medicinal chemist. It is built upon a biologically validated benzoxazole core, offering a favorable
platform for target interaction. Its key feature, the 5-bromo substituent, provides a reliable and
versatile handle for synthetic diversification through robust cross-coupling chemistry. This
allows for the systematic and efficient exploration of chemical space, accelerating the journey
from initial hit to optimized clinical candidate. For researchers in drug development, a thorough
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understanding of the structure, synthesis, and reactivity of this compound is not just academic;

it is a practical tool for innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of the
Benzoxazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144829#5-bromobenzo-d-oxazole-structure-and-
nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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